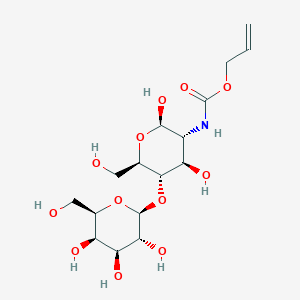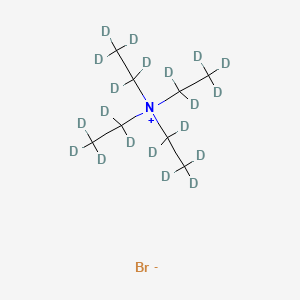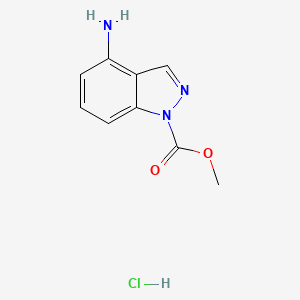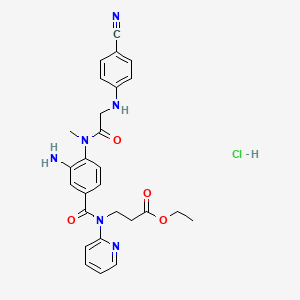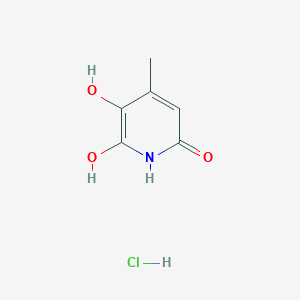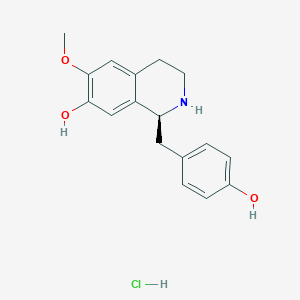
(-)-Coclaurine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Coclaurine Hydrochloride: is a naturally occurring alkaloid found in several plant species. It is a derivative of coclaurine, which belongs to the benzylisoquinoline class of alkaloids. This compound has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Coclaurine Hydrochloride typically involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde. This reaction is catalyzed by enzymes such as norcoclaurine synthase. The resulting product is then subjected to further chemical modifications to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the precursor compounds. These precursors are then chemically converted to this compound under controlled conditions.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Coclaurine Hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
- Oxidized derivatives of this compound.
- Reduced forms of the compound.
- Substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex benzylisoquinoline alkaloids.
- Studied for its potential as a chiral building block in organic synthesis.
Biology:
- Investigated for its role in plant metabolism and defense mechanisms.
- Used as a model compound to study enzyme-catalyzed reactions in alkaloid biosynthesis.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
- Studied for its potential use in treating neurodegenerative diseases.
Industry:
- Utilized in the production of pharmaceuticals and nutraceuticals.
- Employed in the development of natural product-based pesticides.
作用機序
Molecular Targets and Pathways: (-)-Coclaurine Hydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors. It is known to modulate the activity of enzymes involved in alkaloid biosynthesis. Additionally, it may interact with neurotransmitter receptors, contributing to its potential neuroprotective effects.
類似化合物との比較
Norcoclaurine: A precursor in the biosynthesis of (-)-Coclaurine Hydrochloride.
Salsolinol: Another benzylisoquinoline alkaloid with similar structural features.
Tetrahydropapaveroline: A related compound with potential pharmacological properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydrochloride group, which may influence its solubility and bioavailability. Its distinct pharmacological profile and potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C17H20ClNO3 |
|---|---|
分子量 |
321.8 g/mol |
IUPAC名 |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11;/h2-5,9-10,15,18-20H,6-8H2,1H3;1H/t15-;/m0./s1 |
InChIキー |
VDUZDGFETHGVJK-RSAXXLAASA-N |
異性体SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |
正規SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


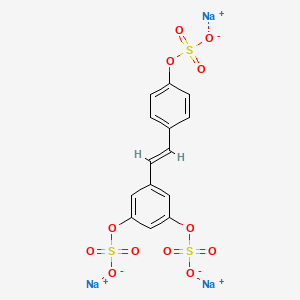


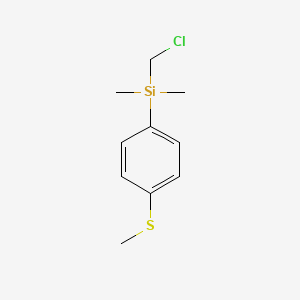
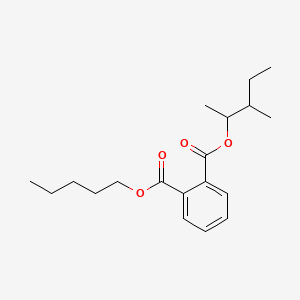
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
